2,7-Bis(diphenylphosphinyl)-9-phenyl-9H-carbazole
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Overview
Description
2,7-Bis(diphenylphosphinyl)-9-phenyl-9H-carbazole is a compound that has garnered attention in the field of organic chemistry due to its unique structural and electronic properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Bis(diphenylphosphinyl)-9-phenyl-9H-carbazole typically involves the reaction of 2,7-dibromo-9-phenyl-9H-carbazole with diphenylphosphine oxide under specific conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in a suitable solvent like toluene. The reaction mixture is heated to a specific temperature to facilitate the coupling reaction, resulting in the formation of the desired compound.
Industrial Production Methods
While the industrial production methods for this compound are not extensively documented, the synthesis can be scaled up by optimizing the reaction conditions and using larger reaction vessels. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the compound in an industrial setting.
Chemical Reactions Analysis
Types of Reactions
2,7-Bis(diphenylphosphinyl)-9-phenyl-9H-carbazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxide derivatives.
Reduction: Reduction reactions can convert the phosphine oxide groups back to phosphine groups.
Substitution: The compound can participate in substitution reactions, where the diphenylphosphinyl groups can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often require the presence of a base and a suitable nucleophile.
Major Products
The major products formed from these reactions include various phosphine oxide derivatives, reduced phosphine compounds, and substituted carbazole derivatives.
Scientific Research Applications
2,7-Bis(diphenylphosphinyl)-9-phenyl-9H-carbazole has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound’s unique electronic properties make it a candidate for studying biological interactions at the molecular level.
Industry: Used in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.
Mechanism of Action
The mechanism of action of 2,7-Bis(diphenylphosphinyl)-9-phenyl-9H-carbazole involves its interaction with molecular targets through its diphenylphosphinyl groups. These groups can form coordination complexes with metal ions, facilitating catalytic reactions. The compound’s electronic properties also enable it to participate in electron transfer processes, which are crucial in various chemical and biological systems.
Comparison with Similar Compounds
Similar Compounds
- 2,7-Bis(diphenylphosphinyl)-9,9’-spirobi[9H-fluorene]
- 1,2-Bis(diphenylphosphino)benzene
- Bis(2-diphenylphosphinoethyl)phenylphosphine
Uniqueness
2,7-Bis(diphenylphosphinyl)-9-phenyl-9H-carbazole is unique due to its carbazole core, which imparts distinct electronic properties compared to other similar compounds
Properties
CAS No. |
1299463-56-1 |
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Molecular Formula |
C42H31NO2P2 |
Molecular Weight |
643.6 g/mol |
IUPAC Name |
2,7-bis(diphenylphosphoryl)-9-phenylcarbazole |
InChI |
InChI=1S/C42H31NO2P2/c44-46(33-18-8-2-9-19-33,34-20-10-3-11-21-34)37-26-28-39-40-29-27-38(31-42(40)43(41(39)30-37)32-16-6-1-7-17-32)47(45,35-22-12-4-13-23-35)36-24-14-5-15-25-36/h1-31H |
InChI Key |
GOOJXIXLPNPOQI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=C(C=CC(=C3)P(=O)(C4=CC=CC=C4)C5=CC=CC=C5)C6=C2C=C(C=C6)P(=O)(C7=CC=CC=C7)C8=CC=CC=C8 |
Origin of Product |
United States |
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